molecular formula C21H16ClN3O3S B2960824 N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797775-24-6

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2960824
CAS RN: 1797775-24-6
M. Wt: 425.89
InChI Key: GPTXACUPFWRSJD-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Supramolecular Assembly

Research on compounds with similar structures to N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide, such as N,N′-bis(substituted)oxamides, has contributed to understanding molecular structures and supramolecular assembly. For instance, the study of the crystal structure of an N,N′-bis(substituted)oxamide revealed insights into how molecular orientation and hydrogen bonding can give rise to three-dimensional supramolecular structures (Chang Wang et al., 2016).

Fluoride Sensing

Compounds containing phenolic hydroxyl groups, similar to the specified compound, have been explored for their utility in detecting fluoride ions. A study described the development of novel anion sensors that undergo colorimetric changes upon fluoride ion binding, indicating potential applications in environmental monitoring and chemical sensing (Jiantao Ma et al., 2013).

Synthetic Methodology Development

The advancement of synthetic methodologies for producing oxalamide derivatives has been reported. A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides showcases the versatility of these compounds in organic synthesis, potentially applicable to the synthesis of complex molecules including pharmaceuticals (V. Mamedov et al., 2016).

Antimicrobial and Antitumor Agents

The exploration of oxalamide derivatives as antimicrobial and antitumor agents highlights the biomedical applications of such compounds. For example, a study on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicates the potential of structurally similar compounds in drug discovery (S. M. Gomha et al., 2016).

Catalysis

Research has also focused on the use of oxalamide derivatives in catalysis. A study on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using a bis(thiophen-2-ylmethyl)oxalamide derivative as a catalyst demonstrates the application of such compounds in facilitating organic transformations (Subhadip De et al., 2017).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-15-7-6-14(11-23)17(10-15)25-21(28)20(27)24-12-16-8-9-18(29-16)19(26)13-4-2-1-3-5-13/h1-10,19,26H,12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXACUPFWRSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

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